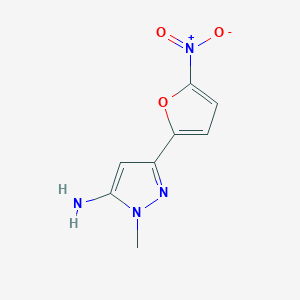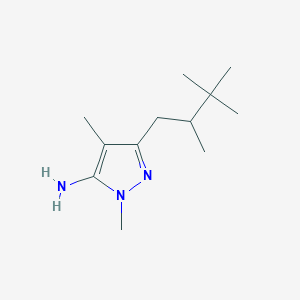
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is a synthetic organic compound that features an imidazole ring, a cyclohexane ring, and a carboxamide group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Cyclohexane Ring Formation: The cyclohexane ring can be introduced via a Diels-Alder reaction or hydrogenation of aromatic precursors.
Carboxamide Group Introduction: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the methylamino group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
Oxidation: Products may include imidazole N-oxides or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the specific substituents introduced.
科学的研究の応用
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The cyclohexane ring may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 1-(1H-Imidazol-1-yl)cyclohexane-1-carboxamide
- 3-(1H-Imidazol-1-yl)cyclohexane-1-carboxylic acid
- 1-(Methylamino)cyclohexane-1-carboxamide
Uniqueness
3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC名 |
3-imidazol-1-yl-1-(methylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-13-11(10(12)16)4-2-3-9(7-11)15-6-5-14-8-15/h5-6,8-9,13H,2-4,7H2,1H3,(H2,12,16) |
InChIキー |
BASIGDAESFPANX-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCCC(C1)N2C=CN=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


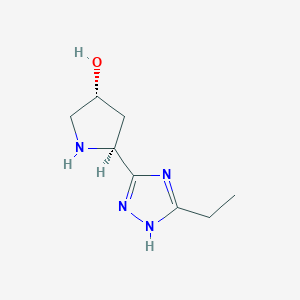
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)
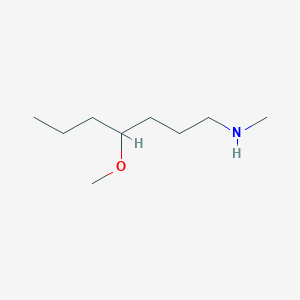
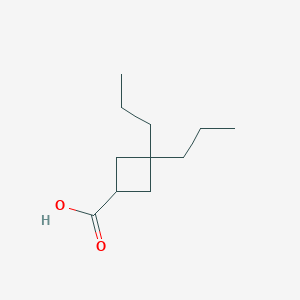
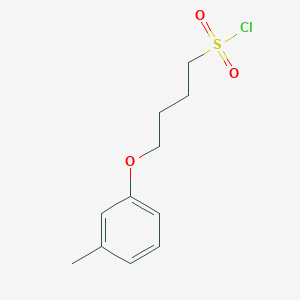

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)

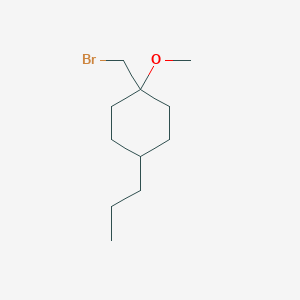

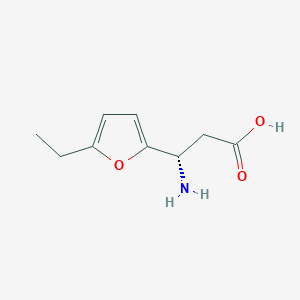
amine](/img/structure/B15325283.png)
